8-(3-Cyanophenyl)-8-oxooctanenitrile
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Overview
Description
The closest compound I found is Ethyl 8-(3-cyanophenyl)-8-oxooctanoate . It has a molecular weight of 287.36 and its IUPAC name is ethyl 8-(3-cyanophenyl)-8-oxooctanoate .
Chemical Reactions Analysis
Cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles . They can react at multiple sites, allowing for the synthesis of a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For the related compound 3-Cyanophenyl isothiocyanate, it appears as a slightly yellow solid .Scientific Research Applications
1. Solid-State Structures in Cyanophenyl Compounds
Research by Haddon et al. (1992) focuses on the solid-state characterization of cyanophenyl-substituted compounds. This study provides insights into the structures and spatial arrangements of molecules similar to 8-(3-Cyanophenyl)-8-oxooctanenitrile, which could have implications in material science and molecular engineering Haddon, R., Hicks, R., Oakley, R. T., Palstra, T., Cordes, A. (1992). Preparation and Solid-state Structures of (Cyanophenyl)dithia- and (Cyanophenyl)diselenadiazolyl Radicals. Inorganic Chemistry.
2. Applications in Organic Synthesis
Shemyakina et al. (2014) explored the use of γ-hydroxyalk-2-ynenitriles, structurally related to 8-(3-Cyanophenyl)-8-oxooctanenitrile, in the stereoselective synthesis of functionalized furan derivatives. This indicates potential applications in organic synthesis and pharmacophore development Shemyakina, O., Stepanov, A., Volostnykh, O., Mal’kina, A., Ushakov, I., Trofimov, B. (2014). One-pot stereoselective tandem assembly of functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid. Russian Journal of Organic Chemistry.
3. Photoreactivity Studies
Albini, Fasani, and Oberti (1982) investigated the photochemical reaction involving 1,4-dicyanonaphtalene and methylbenzenes, which are chemically analogous to 8-(3-Cyanophenyl)-8-oxooctanenitrile. Their work provides insights into the electron transfer processes and the formation of benzylic radicals, relevant in photochemistry and materials science Albini, A., Fasani, E., Oberti, R. (1982). The photochemical reaction between 1,4-dicyanonaphtalene and methylbenzenes: Electron transfer and formation of benzylic radicals. Tetrahedron.
Safety And Hazards
properties
IUPAC Name |
3-(7-cyanoheptanoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-10-5-3-1-2-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIGARDAYDEYFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCCCCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642234 |
Source
|
Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Cyanophenyl)-8-oxooctanenitrile | |
CAS RN |
898767-66-3 |
Source
|
Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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